2-[(1E)-1-(4-Nitrophenyl)prop-1-en-2-yl]-4,6-diphenyl-1lambda4-pyran-1-ylium tetrafluoroborate
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Overview
Description
2-[(1E)-1-(4-Nitrophenyl)prop-1-en-2-yl]-4,6-diphenyl-1lambda4-pyran-1-ylium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with nitrophenyl and diphenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-1-(4-Nitrophenyl)prop-1-en-2-yl]-4,6-diphenyl-1lambda4-pyran-1-ylium tetrafluoroborate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-nitrobenzaldehyde and acetophenone derivatives.
Condensation Reaction: These intermediates undergo a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate, to form the chalcone intermediate.
Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions, typically using sulfuric acid or hydrochloric acid, to form the pyran ring.
Formation of the Ylium Salt: Finally, the pyran compound is reacted with tetrafluoroboric acid to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-1-(4-Nitrophenyl)prop-1-en-2-yl]-4,6-diphenyl-1lambda4-pyran-1-ylium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-[(1E)-1-(4-Nitrophenyl)prop-1-en-2-yl]-4,6-diphenyl-1lambda4-pyran-1-ylium tetrafluoroborate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-[(1E)-1-(4-Nitrophenyl)prop-1-en-2-yl]-4,6-diphenyl-1lambda4-pyran-1-ylium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyran ring can interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-1-(4-Methylphenyl)prop-1-en-2-yl]-4,6-diphenyl-1lambda4-pyran-1-ylium tetrafluoroborate
- 2-[(1E)-1-(4-Chlorophenyl)prop-1-en-2-yl]-4,6-diphenyl-1lambda4-pyran-1-ylium tetrafluoroborate
Uniqueness
Compared to similar compounds, 2-[(1E)-1-(4-Nitrophenyl)prop-1-en-2-yl]-4,6-diphenyl-1lambda4-pyran-1-ylium tetrafluoroborate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles.
Properties
IUPAC Name |
2-[(E)-1-(4-nitrophenyl)prop-1-en-2-yl]-4,6-diphenylpyrylium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20NO3.BF4/c1-19(16-20-12-14-24(15-13-20)27(28)29)25-17-23(21-8-4-2-5-9-21)18-26(30-25)22-10-6-3-7-11-22;2-1(3,4)5/h2-18H,1H3;/q+1;-1/b19-16+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLWXFRWJHCYBS-PXMDEAMVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BF4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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